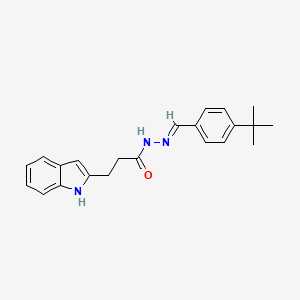

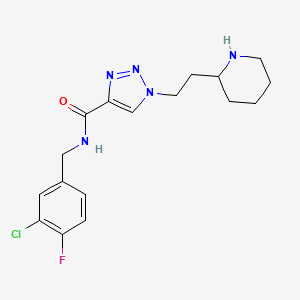

![molecular formula C12H23NO5S B5536050 3-(2-methoxyethyl)-1-[2-(methylsulfonyl)ethyl]-3-piperidinecarboxylic acid](/img/structure/B5536050.png)

3-(2-methoxyethyl)-1-[2-(methylsulfonyl)ethyl]-3-piperidinecarboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Piperidine derivatives are of significant interest in medicinal chemistry and organic synthesis due to their diverse biological activities and potential applications in drug development. This class of compounds, including the one you mentioned, often serves as a key structural motif in pharmacologically active molecules.

Synthesis Analysis

The synthesis of piperidine derivatives can involve various strategies, including multicomponent reactions, cyclization processes, and functional group transformations. For example, a practical approach to synthesizing ethyl cis-4-amino-3-methoxy-1-piperidinecarboxylate, a key intermediate in pharmaceuticals, was accomplished from 1-methyl-1,2,3,6-tetrahydropyridine through an efficient formation of cis-fused oxazolidinopiperidine (Kim et al., 2001).

Molecular Structure Analysis

Molecular and crystal structure analysis of piperidine derivatives can reveal the impact of intramolecular and intermolecular hydrogen bonds on the conformation and packing of molecules in crystals. These analyses provide insights into the 3D arrangement of atoms and the stereochemistry of the compounds (Kuleshova & Khrustalev, 2000).

Chemical Reactions and Properties

Piperidine derivatives undergo various chemical reactions, including electrophilic substitutions, nucleophilic additions, and redox reactions. These reactions can significantly alter the chemical properties of the compounds, enabling the introduction of functional groups that modulate biological activity and solubility (Hino & Sato, 1974).

科学的研究の応用

Antioxidant Capacity Assays

The study by Ilyasov et al. (2020) discusses the ABTS/PP decolorization assay, a method used to measure the antioxidant capacity of compounds. While the focus is on phenolic antioxidants, the methodologies employed could be relevant for assessing the antioxidant potential of "3-(2-methoxyethyl)-1-[2-(methylsulfonyl)ethyl]-3-piperidinecarboxylic acid" if it exhibits similar properties (Ilyasov et al., 2020).

Environmental Fate of Parabens

Haman et al. (2015) review the environmental impact of parabens, focusing on their degradation in aquatic environments. This research is relevant for understanding the environmental behavior and degradation pathways of complex organic molecules, which could include "3-(2-methoxyethyl)-1-[2-(methylsulfonyl)ethyl]-3-piperidinecarboxylic acid" under similar conditions (Haman et al., 2015).

Methionine Salvage and Biosynthesis

Research by Sauter et al. (2013) on the methionine salvage pathway and its links to sulfur, ethylene, and polyamine biosynthesis in plants highlights the complex interplay between amino acids and plant growth. This study may inform biotechnological applications of "3-(2-methoxyethyl)-1-[2-(methylsulfonyl)ethyl]-3-piperidinecarboxylic acid" in promoting plant health or as a precursor in biosynthetic pathways (Sauter et al., 2013).

Surfactant Environmental Safety

Cowan-Ellsberry et al. (2014) compiled studies on the environmental properties, fate, and toxicity of major surfactant classes, providing a framework for evaluating the environmental impact of new chemicals. Insights from this review could guide the assessment of "3-(2-methoxyethyl)-1-[2-(methylsulfonyl)ethyl]-3-piperidinecarboxylic acid" as a potential surfactant or its environmental risk assessment (Cowan-Ellsberry et al., 2014).

Organic Pollutants Treatment

Husain and Husain (2007) review the use of redox mediators in treating organic pollutants, emphasizing the role of enzymes and redox mediators in degrading recalcitrant compounds. This approach could be applicable to the degradation or modification of "3-(2-methoxyethyl)-1-[2-(methylsulfonyl)ethyl]-3-piperidinecarboxylic acid" for environmental remediation purposes (Husain & Husain, 2007).

特性

IUPAC Name |

3-(2-methoxyethyl)-1-(2-methylsulfonylethyl)piperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO5S/c1-18-8-5-12(11(14)15)4-3-6-13(10-12)7-9-19(2,16)17/h3-10H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSRQIYWIWMEUHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1(CCCN(C1)CCS(=O)(=O)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Methoxyethyl)-1-[2-(methylsulfonyl)ethyl]-3-piperidinecarboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[5-(1-propionyl-3-piperidinyl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5535969.png)

![N-[2-(2-fluorophenoxy)ethyl]-8-methoxy-3-chromanecarboxamide](/img/structure/B5535991.png)

![7-methoxy-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]chromane-3-carboxamide](/img/structure/B5535998.png)

![N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]propanamide](/img/structure/B5536009.png)

![N-(4,6-dimethyl-2-pyrimidinyl)-8-methyl[1,3]dioxolo[4,5-g]quinazolin-6-amine](/img/structure/B5536031.png)

![5-[(2-chloro-6-fluorobenzyl)thio]-3-propyl-1H-1,2,4-triazole](/img/structure/B5536041.png)

![4-[(3-ethoxybenzylidene)amino]-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5536044.png)

![4,6-dimethyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyrimidine](/img/structure/B5536046.png)

methanone](/img/structure/B5536064.png)